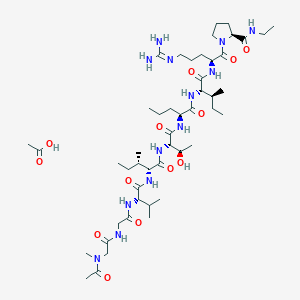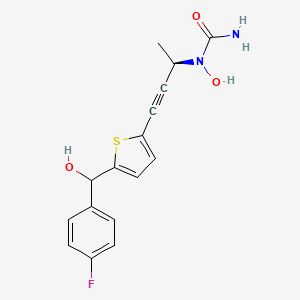
ACT-335827
Vue d'ensemble
Description
ACT 335827 est un antagoniste sélectif du récepteur de l’orexine 1. Les récepteurs de l’orexine sont impliqués dans la régulation de divers processus physiologiques, notamment le comportement alimentaire, l’homéostasie énergétique et l’éveil. ACT 335827 a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte du syndrome métabolique et des troubles liés à l’anxiété .
Mécanisme D'action
ACT 335827 exerce ses effets en se liant sélectivement au récepteur de l’orexine 1 et en l’antagonisant. Ce récepteur est un récepteur couplé aux protéines G qui régule le comportement alimentaire, l’homéostasie énergétique et l’éveil. En bloquant le récepteur, ACT 335827 peut moduler ces processus physiologiques, ce qui conduit à des avantages thérapeutiques potentiels dans des affections telles que le syndrome métabolique et les troubles liés à l’anxiété .
Analyse Biochimique
Biochemical Properties
ACT-335827 acts on OXR1 and OXR2 with IC50 values of 6 nM and 417 nM, respectively . It is involved in the regulation of feeding, nutrient metabolism, and energy homeostasis .
Cellular Effects
This compound has been shown to induce satiety and reduce normal and palatable food intake in rodents . It has also been found to have anxiolytic effects in animals .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the orexin 1 receptor (OXR1). It blocks the ‘wakefulness’ effect of orexin to promote sleep .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to slightly increase body weight gain (4% vs. controls) and feed efficiency in the absence of hyperphagia .
Dosage Effects in Animal Models
In animal models, this compound administered orally at dosages of 30-100 mg/kg once, can reduce the fear-induced startle response without affecting motor or cognitive function . At a dosage of 300 mg/kg administered orally every day for 4 weeks, it has less effect on metabolic syndrome (MetS), such as diet-induced obesity (DIO) in male Wistar rats .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’ACT 335827 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour assurer la stéréochimie et la pureté souhaitées du produit final .
Méthodes de production industrielle
La production industrielle de l’ACT 335827 impliquerait probablement la mise à l’échelle des procédures de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles pour des volumes plus importants, la garantie d’une qualité et d’un rendement constants, et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
ACT 335827 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs diméthoxybenzyle et phénylacétamide. Ces réactions peuvent être catalysées par des acides ou des bases, selon les conditions spécifiques requises .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant ACT 335827 comprennent des solvants organiques comme le dichlorométhane, des catalyseurs comme le palladium sur carbone et des bases comme l’hydroxyde de sodium. Les réactions sont généralement réalisées à des températures contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant ACT 335827 sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés peuvent être utilisés pour étudier la relation structure-activité et optimiser le potentiel thérapeutique du composé .
Applications de la recherche scientifique
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Composés similaires
Suvorexant : Un autre antagoniste du récepteur de l’orexine utilisé pour le traitement de l’insomnie.
Almorexant : Un antagoniste du récepteur de l’orexine étudié pour son potentiel dans le traitement des troubles du sommeil et de l’anxiété.
SB-334867 : Un antagoniste sélectif du récepteur de l’orexine 1 utilisé dans la recherche pour étudier le système de l’orexine.
Unicité
ACT 335827 est unique par sa sélectivité pour le récepteur de l’orexine 1 et son absence d’effets sédatifs, ce qui le distingue d’autres antagonistes du récepteur de l’orexine comme le suvorexant et l’almorexant. Cette sélectivité en fait un outil précieux pour étudier le système du récepteur de l’orexine et développer de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOBPVRRPCTLG-SETSBSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336764 | |
| Record name | ACT-335827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354039-86-3 | |
| Record name | ACT-335827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ACT-335827?
A: this compound acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, this compound interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]
Q2: Did this compound affect effort-based reward-seeking behavior in preclinical studies?
A: Interestingly, this compound, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []
Q3: How does this compound compare to dual orexin receptor antagonists in terms of its effects on stress response?
A: When compared to the dual orexin receptor antagonist Almorexant, this compound exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, this compound alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with this compound might not be sufficient to elicit the same robust effects as dual receptor blockade. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


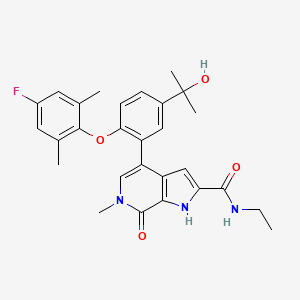
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)
![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

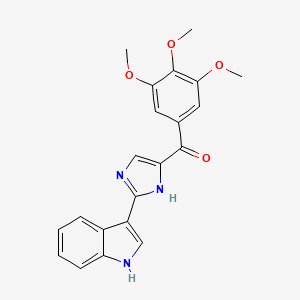

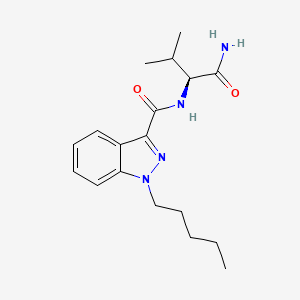
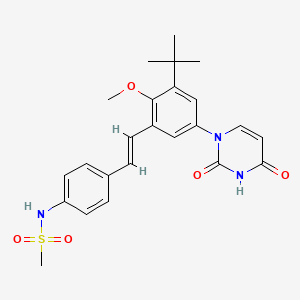
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
